molecular formula C14H15N5O3 B282314 Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B282314
M. Wt: 301.3 g/mol
InChI Key: LGBNVJICWYECGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a tetrazolo-pyrimidine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to act as an antagonist of adenosine receptors. Adenosine receptors are involved in a variety of physiological processes, including sleep, pain, and inflammation. By blocking these receptors, Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate may have an effect on these processes.
Biochemical and Physiological Effects:
Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease. Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of research available on its effects. However, there are also limitations to its use in lab experiments. Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to be toxic to dopaminergic neurons, which may limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.

Future Directions

There are several future directions for research on Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. One area of research is the investigation of its potential use in the treatment of Parkinson's disease. Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to increase dopamine release in the brain, which may be useful in the treatment of Parkinson's disease. Another area of research is the investigation of its anti-inflammatory effects. Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, which may lead to the development of new drugs with similar effects.
Conclusion:
Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, or Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a synthetic compound that has been extensively studied for its potential use in scientific research. It has various biochemical and physiological effects, making it an attractive compound for researchers. Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has been used in studies to investigate the role of adenosine receptors in the brain, as well as to study the effects of caffeine on the central nervous system. It has also been used in studies to investigate the role of Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate in the treatment of Parkinson's disease. Although there are limitations to its use in lab experiments, Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several advantages, including its ease of synthesis and extensive body of research. Further research is needed to fully understand the mechanism of action of Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate and its potential use in the treatment of various diseases.

Synthesis Methods

Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized using a variety of methods. One such method involves the reaction of 3-methoxybenzoyl chloride with 5-methyl-4,7-dihydro-1H-tetrazole in the presence of triethylamine. The resulting product is then reacted with methyl chloroformate to yield Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.

Scientific Research Applications

Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, making it an attractive compound for researchers. Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has been used in studies to investigate the role of adenosine receptors in the brain, as well as to study the effects of caffeine on the central nervous system. It has also been used in studies to investigate the role of Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate in the treatment of Parkinson's disease.

properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.3 g/mol

IUPAC Name

methyl 7-(3-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H15N5O3/c1-8-11(13(20)22-3)12(19-14(15-8)16-17-18-19)9-5-4-6-10(7-9)21-2/h4-7,12H,1-3H3,(H,15,16,18)

InChI Key

LGBNVJICWYECGE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)OC)C(=O)OC

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.